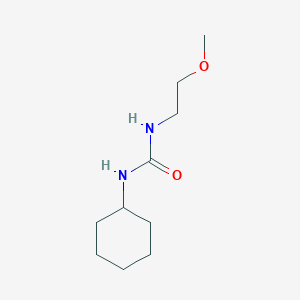
1-Cyclohexyl-3-(2-methoxyethyl)urea
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-methoxyethyl)urea is an organic compound with the molecular formula C10H20N2O2 It is a derivative of urea, featuring a cyclohexyl group and a methoxyethyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(2-methoxyethyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 2-methoxyethylamine. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane or toluene to facilitate the reaction. The general reaction scheme is as follows:
Cyclohexyl isocyanate+2-methoxyethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amines.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-1-methyl-3-(2,6-xylyl)urea: This compound has a similar structure but features a methyl group and a xylyl group instead of a methoxyethyl group.
1-Cyclohexyl-3-(2-ethoxyethyl)urea: Similar to 1-cyclohexyl-3-(2-methoxyethyl)urea, but with an ethoxyethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyethyl group can influence its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-14-8-7-11-10(13)12-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNXDWFPZYWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985596 | |
| Record name | N-Cyclohexyl-N'-(2-methoxyethyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66929-48-4 | |
| Record name | NSC87975 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexyl-N'-(2-methoxyethyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methylpentanamide](/img/structure/B5132827.png)
![2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide](/img/structure/B5132841.png)
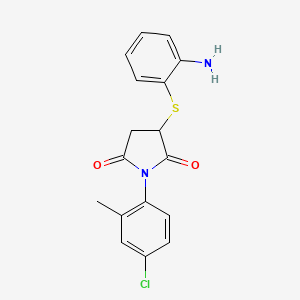
![N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide](/img/structure/B5132847.png)
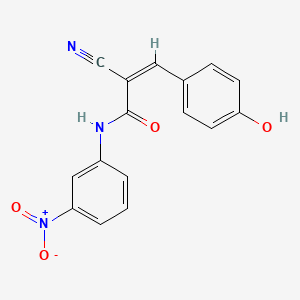
![3-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5132858.png)
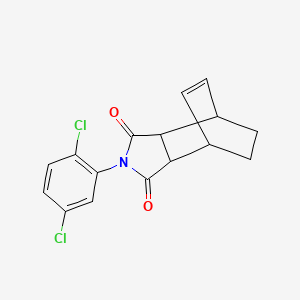
![ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(2,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B5132868.png)
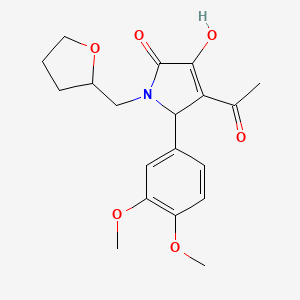
![1-(4-Methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B5132889.png)
![2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;oxalic acid](/img/structure/B5132891.png)
![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)
![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)
